molecular formula C14H20ClN3 B12214851 N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12214851
M. Wt: 265.78 g/mol
InChI Key: IOSYAXMICIZGLH-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a pyrazole ring with a phenylethanamine moiety, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 1-ethylpyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with 2-phenylethanamine under reflux conditions to obtain the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the phenylethanamine moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole or phenylethanamine derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(1-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-17-11-9-14(16-17)12-15-10-8-13-6-4-3-5-7-13;/h3-7,9,11,15H,2,8,10,12H2,1H3;1H

InChI Key

IOSYAXMICIZGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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